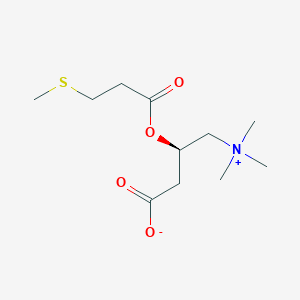
Hydrochinidin-4-chlorbenzoat
Übersicht
Beschreibung
Hydroquinidine 4-chlorobenzoate is a chemical compound with the empirical formula C27H29ClN2O3 and a molecular weight of 464.98. . This compound is a derivative of hydroquinidine, which is a cinchona alkaloid. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Hydroquinidine 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst and ligand in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an ion channel blocker.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Hydroquinidine 4-chlorobenzoate is a derivative of Hydroquinidine, which is a medication indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm .
Biochemical Pathways
It’s worth noting that the bacterial hydrolytic dehalogenation of 4-chlorobenzoate (4cba), a related compound, is a special coenzyme a (coa)-activation-type catabolic pathway that plays an important role in the biodegradation of polychlorinated biphenyls and some herbicides .
Action Environment
It’s worth noting that in the enantioselective hydrogenation of ethyl pyruvate using hydroquinidine 4-chlorobenzoate modified pt/γ-al2o3 catalyst, the sense of the enantioselectivity is a function of the modifier concentration .
Biochemische Analyse
Biochemical Properties
It is known that hydroquinidine, the parent compound, is an ion channel blocker . This suggests that Hydroquinidine 4-chlorobenzoate may interact with enzymes, proteins, and other biomolecules involved in ion channel regulation.
Cellular Effects
Hydroquinidine, the parent compound of Hydroquinidine 4-chlorobenzoate, has been found to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death
Molecular Mechanism
It is known that hydroquinidine, the parent compound, acts as an ion channel blocker . This suggests that Hydroquinidine 4-chlorobenzoate may exert its effects at the molecular level by binding to ion channels and influencing their activity.
Metabolic Pathways
It is known that hydroquinidine, the parent compound, is an ion channel blocker , suggesting that Hydroquinidine 4-chlorobenzoate may interact with enzymes or cofactors involved in ion channel regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroquinidine 4-chlorobenzoate involves the reaction of hydroquinidine with 4-chlorobenzoic acid. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of Hydroquinidine 4-chlorobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroquinidine 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the 4-chlorobenzoate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Vergleich Mit ähnlichen Verbindungen
Hydroquinidine 4-chlorobenzoate is similar to other cinchona alkaloids such as quinine and quinidine. it has unique properties that distinguish it from these compounds:
Hydroquinidine: Shares a similar structure but lacks the 4-chlorobenzoate group, which imparts different chemical and biological properties.
Quinine: Primarily used as an anti-malarial agent, whereas Hydroquinidine 4-chlorobenzoate has broader applications in research and medicine.
Conclusion
Hydroquinidine 4-chlorobenzoate is a versatile compound with significant applications in scientific research Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVNNFDXQZFMBQ-XHYUFEOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583559 | |
| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113162-02-0 | |
| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinidine 4-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroquinidine 4-chlorobenzoate influence the enantioselectivity of ethyl pyruvate hydrogenation?
A1: CN-der acts as a chiral modifier by adsorbing onto the surface of platinum catalysts. This adsorption creates a chiral environment, influencing the interaction between the catalyst, hydrogen, and ethyl pyruvate. Research has shown that the enantiomeric excess (ee) of the product, ethyl lactate, varies depending on the adsorption site of CN-der on the platinum catalyst. Adsorption at step/defect sites favors the formation of (R)-(S)-ethyl lactate, while adsorption at Pt{111} terrace sites favors (S)-(R)-ethyl lactate [, ].
Q2: What is the significance of the modifier concentration on the enantioselectivity of ethyl pyruvate hydrogenation when using Hydroquinidine 4-chlorobenzoate?
A2: Interestingly, the concentration of CN-der can actually reverse the enantioselectivity of the reaction []. At low concentrations, (S)-ethyl lactate is favored, while at high concentrations, (R)-ethyl lactate becomes the preferred enantiomer. This "enantiomeric swing" suggests a complex interplay between modifier coverage, adsorption site preference, and the resulting chiral environment on the catalyst surface. The effect is also dependent on the catalyst preparation method, highlighting the importance of controlled synthesis for optimal catalytic performance.
Q3: What are the advantages of using mesoporous materials like A1MCM-41 as supports for platinum catalysts in enantioselective hydrogenation reactions using Hydroquinidine 4-chlorobenzoate?
A4: Researchers have explored the use of A1MCM-41, a mesoporous material, as a support for platinum catalysts in the enantioselective hydrogenation of ethyl pyruvate with CN-der as a modifier []. The study demonstrated that Pt-A1MCM-41 catalysts could achieve comparable enantioselectivities to the standard EUROPT-1 catalyst. This finding is significant because it demonstrates the potential of using mesoporous materials as supports in enantioselective catalysis, potentially offering advantages like high surface area and tunable pore size for improved catalytic activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)







![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)



![3-[4-(3-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B58468.png)

